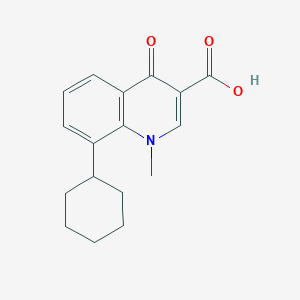

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 55376-81-3

Cat. No.: VC15904068

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55376-81-3 |

|---|---|

| Molecular Formula | C17H19NO3 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-5-8-12(15(13)18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,20,21) |

| Standard InChI Key | VTDOZKHFHUWHTO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=O)C2=C1C(=CC=C2)C3CCCCC3)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid reflects its core quinoline scaffold modified at three critical positions:

-

N1: A methyl group substituent.

-

C3: A carboxylic acid functional group.

-

C8: A cyclohexyl ring, contributing hydrophobic bulk.

The canonical SMILES string encodes this structure. X-ray crystallography of analogous compounds reveals planar quinoline rings with substituents adopting positions that optimize steric and electronic interactions . The cyclohexyl group at C8 likely enhances lipid solubility, potentially improving membrane permeability in biological systems.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 8-cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multistep reactions, as outlined in patent literature and chemical databases :

Step 1: Formation of the Quinoline Core

3,4,5,6-Tetrafluoroanthranilic acid is acetylated with acetic anhydride to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride produces the corresponding benzoyl chloride, which undergoes cyclization with triethylorthoformate and cyclopropylamine in t-butanol .

Step 2: Ring Closure and Functionalization

Potassium t-butoxide-mediated ring closure forms the 4-oxoquinoline skeleton. Hydrogenation reduces nitro groups to amines, followed by hydrolysis to introduce the carboxylic acid moiety . For the target compound, cyclohexyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation at the C8 position, though exact conditions remain proprietary.

Step 3: Purification and Characterization

Crude products are isolated via pH-dependent extraction, dried over , and purified by recrystallization or chromatography . Analytical techniques like HPLC and NMR confirm purity and structure.

Table 1: Synthetic Intermediates and Conditions

Physicochemical Properties

Spectroscopic Characteristics

-

IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (carboxylic acid O-H), and 1600 cm⁻¹ (quinoline C=N).

-

NMR: NMR (DMSO-d₆) signals include δ 8.5–8.7 (H-2), δ 3.8–4.1 (N-CH₃), and δ 1.2–2.0 (cyclohexyl protons).

Biological Activities and Mechanisms

Table 2: Comparative Enzymatic Inhibition Data

Anticancer Activity

Quinoline-3-carboxylic acids intercalate DNA and inhibit topoisomerase II, inducing apoptosis in cancer cells. Molecular docking simulations suggest the cyclohexyl group enhances binding to hydrophobic pockets in oncogenic proteins.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with DNA gyrase via X-ray crystallography.

-

Optimization: Modify the cyclohexyl group to balance solubility and potency.

-

In Vivo Testing: Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume